molecular formula C9H17NO6 B8074060 D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-

D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-

Cat. No.: B8074060
M. Wt: 235.23 g/mol
InChI Key: KPGOFLYMMXWXNB-SQEXRHODSA-N
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Description

D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-: is a complex organic compound characterized by its multiple hydroxyl groups and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include hexose derivatives and propanamide.

    Protection of Hydroxyl Groups: To prevent unwanted reactions, the hydroxyl groups on the hexose derivative are protected using protecting groups such as acetyl or benzyl groups.

    Formation of the Amide Bond: The protected hexose derivative is then reacted with propanamide under conditions that promote amide bond formation. This can involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: Finally, the protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Tosyl chloride, thionyl chloride

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Tosylates, chlorides

Scientific Research Applications

D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study carbohydrate-protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]- involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the amide bond can interact with active sites of enzymes, altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-acetylglucosamine: A monosaccharide derivative with similar hydroxyl groups.

    Glucosamine: Another amino sugar with comparable structural features.

    N-acetylgalactosamine: Similar in structure but differs in the orientation of hydroxyl groups.

Uniqueness

D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]- is unique due to its specific arrangement of hydroxyl groups and the presence of a propanamide moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6-,8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGOFLYMMXWXNB-SQEXRHODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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